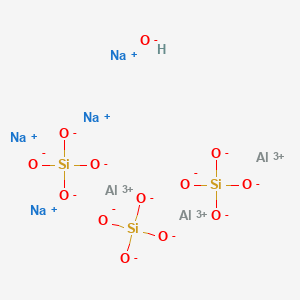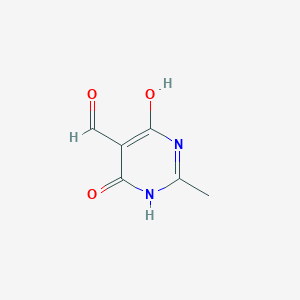
Titanium46
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Titanium-46 is a stable isotope of titanium, a transition metal with the atomic number 22. It is one of the five naturally occurring isotopes of titanium, comprising approximately 8.25% of natural titanium . Titanium-46 is known for its high strength-to-weight ratio, excellent corrosion resistance, and biocompatibility, making it a valuable material in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: Titanium-46 can be produced through the reduction of titanium tetrachloride with magnesium in the Kroll process. This involves the following steps:
Chlorination: Titanium dioxide (rutile) is reacted with chlorine gas to form titanium tetrachloride.
Reduction: Titanium tetrachloride is then reduced with magnesium at high temperatures (around 800-850°C) in an inert atmosphere to produce titanium sponge.
Purification: The titanium sponge is purified by vacuum distillation to remove impurities.
Industrial Production Methods: The industrial production of titanium-46 follows similar steps as the Kroll process but on a larger scale. The titanium sponge produced is melted in a vacuum arc furnace to form ingots, which are then processed into various shapes and sizes for industrial use .
Types of Reactions:
- Titanium-46 reacts with oxygen to form titanium dioxide (TiO₂), a white solid used in various applications.
Oxidation: Ti+O2→TiO2
Titanium-46 can be reduced by hydrogen to form titanium hydride.Reduction: Ti+H2→TiH2
Titanium-46 reacts with halogens to form titanium halides.Substitution: Ti+2Cl2→TiCl4
Common Reagents and Conditions:
Oxidation: Requires high temperatures and an oxygen-rich environment.
Reduction: Typically performed at high temperatures in the presence of hydrogen gas.
Substitution: Requires halogens (e.g., chlorine, fluorine) and elevated temperatures
Major Products:
- Titanium dioxide (TiO₂)
- Titanium hydride (TiH₂)
- Titanium tetrachloride (TiCl₄)
科学的研究の応用
Titanium-46 has a wide range of applications in various fields:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Utilized in the development of biocompatible implants and prosthetics due to its excellent corrosion resistance and biocompatibility.
Medicine: Employed in medical devices and implants, such as dental implants and joint replacements.
Industry: Used in aerospace, automotive, and marine industries for its high strength-to-weight ratio and resistance to corrosion .
作用機序
The mechanism by which titanium-46 exerts its effects is primarily through its chemical reactivity and physical properties. In catalysis, titanium-46 can facilitate various chemical reactions by providing active sites for reactants to interact. In biological applications, its biocompatibility and resistance to corrosion make it suitable for long-term implantation in the human body .
類似化合物との比較
- Titanium-47
- Titanium-48
- Titanium-49
- Titanium-50
Comparison: Titanium-46 is unique among its isotopes due to its specific abundance and stability. While all titanium isotopes share similar chemical properties, the slight differences in their atomic masses can influence their behavior in certain applications. For example, titanium-48 is the most abundant isotope and is often used in industrial applications, whereas titanium-46 is preferred in scientific research due to its stability and specific isotopic properties .
特性
CAS番号 |
14304-89-3 |
|---|---|
分子式 |
C11H21NO4 |
分子量 |
0 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






